N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidine carboxamide family, characterized by a fused pyridine-pyrimidine core substituted with a hydroxy group at position 2, a methyl group at position 9, and a carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-8-5-4-6-17-11(8)16-13(19)10(14(17)20)12(18)15-7-9(21-2)22-3/h4-6,9,19H,7H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDLOJPLEJXDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC(OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound with significant potential in biological research. Its molecular formula is C14H17N3O5, and it has a molecular weight of approximately 307.306 g/mol. This compound is primarily studied for its biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes that play critical roles in various physiological processes. Research indicates that compounds within the pyrido[1,2-a]pyrimidine class often exhibit inhibitory effects on human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .
Enzyme Inhibition Studies
In studies focused on enzyme inhibition, it has been demonstrated that related compounds exhibit potent inhibition against HLE with low inhibition constants (K(i)). For instance, a structurally similar compound showed K(i) values in the nanomolar range, indicating strong affinity for the target enzyme . This suggests that this compound could potentially be developed as an effective therapeutic agent for managing diseases associated with elastase activity.
Case Study 1: Inhibition of Human Leukocyte Elastase
A study involving a related compound demonstrated that oral administration resulted in significant inhibition of HLE activity in vivo. The compound was shown to reduce acute lung hemorrhage induced by HLE and prevent edema in animal models . These findings suggest that this compound may share similar therapeutic benefits.
Case Study 2: Anti-Alzheimer's Potential
Recent research has indicated that derivatives of pyrido[1,2-a]pyrimidines could also act as inhibitors of butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer's disease. In silico studies have shown promising results for compounds with similar structures exhibiting selectivity towards BuChE over acetylcholinesterase (AChE), which is crucial for developing treatments for cognitive decline .
Comparative Biological Activity Table
| Compound Name | Target Enzyme | K(i) Value (nM) | Therapeutic Application |
|---|---|---|---|
| N-(2,2-dimethoxyethyl)-... | Human Leukocyte Elastase | < 10 | COPD, asthma |
| SSR69071 | Human Leukocyte Elastase | 0.0168 | Inflammatory diseases |
| Compound 6n | Butyrylcholinesterase | 5.07 | Alzheimer's disease |
Comparison with Similar Compounds
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
Key Features :
- Substituent : Benzyl group at the carboxamide nitrogen.
- Synthesis: Prepared via condensation of ethyl 2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol .
- Pharmacology: Exhibits consistent analgesic activity in the "acetic acid writhing" model, with activity comparable to 4-hydroxyquinolin-2-one derivatives due to bioisosterism .
Comparison with Target Compound :
4-Hydroxyquinolin-2-one Derivatives
Bioisosteric Relationship :
- The pyrido[1,2-a]pyrimidine core is bioisosteric with 4-hydroxyquinolin-2-one, sharing similar electronic and spatial properties. Both scaffolds exhibit analgesic activity, suggesting shared mechanisms (e.g., cyclooxygenase inhibition or opioid receptor modulation) .
- Key Difference : The pyrido[1,2-a]pyrimidine system incorporates an additional nitrogen atom, which may alter hydrogen-bonding interactions with biological targets .
N-(sec-Butyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Key Features :
- Substituent : sec-Butyl group at the carboxamide nitrogen.
- No direct pharmacological data are available for comparison .
Thiazol-2-yl and Ethoxyphenyl Derivatives
Examples :
- 9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (): Incorporates a thiazole ring, which may confer metabolic stability or metal-binding properties.
Comparison :
Physicochemical Properties
| Property | Target Compound | N-(Benzyl) Analogs | 4-Hydroxyquinolin-2-one |
|---|---|---|---|
| Solubility | High (due to dimethoxyethyl) | Moderate (aromatic) | Low (planar hydrophobic core) |
| Lipophilicity (LogP) | ~1.5–2.5 (estimated) | ~2.5–3.5 | ~2.0–3.0 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
Pharmacological Implications
- However, the dimethoxyethyl group may alter pharmacokinetics (e.g., longer half-life due to reduced CYP450 metabolism) .
- Antioxidant Potential: Pyrido[1,2-a]pyrimidine derivatives (e.g., imidazopyrazinones in ) show antioxidant activity, hinting at broader therapeutic applications for the target compound .
Q & A
Q. What are the standard synthetic routes and characterization methods for this compound?
The compound is synthesized via condensation reactions between pyrido[1,2-a]pyrimidine derivatives and substituted amines. For example, reactions with 2,2-dimethoxyethylamine in boiling ethanol under controlled pH and temperature yield the target carboxamide. Characterization involves:
- Elemental analysis to confirm stoichiometry.
- 1H NMR spectroscopy (400 MHz, DMSO-d6) to identify aromatic proton shifts and confirm substitution patterns, such as the downfield shift of the pyrido-pyrimidine core protons (~δ 8.5–9.5 ppm) .
- Melting point determination (capillary method) to assess purity .
Q. How is the initial biological activity of this compound evaluated in preclinical studies?
The acetic acid writhing model is a standard assay for analgesic activity. Mice are injected intraperitoneally with acetic acid, and the reduction in writhing episodes is quantified. Dose-response curves (e.g., 10–50 mg/kg) are compared to reference drugs (e.g., Piroxicam) to calculate relative potency. Solubility in DMSO or saline must be optimized to ensure bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?
SAR studies focus on:
- Substituent variation : Replace the 2,2-dimethoxyethyl group with bioisosteres (e.g., benzyl, fluorobenzyl) to assess steric/electronic effects. Methylation at position 9 (as in ) enhances analgesic activity by improving receptor binding .
- Core modifications : Compare bioisosterism between pyrido-pyrimidine and 4-hydroxyquinolin-2-one cores using molecular docking and in vivo models to identify conserved pharmacophores .
- Dose optimization : Use pharmacokinetic studies (e.g., plasma half-life, tissue distribution) to refine therapeutic windows .
Q. How should researchers resolve contradictions in biological activity data across different assay models?
- Cross-validation : Test the compound in complementary models (e.g., hot-plate test vs. writhing assay) to confirm target specificity.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-group variability. For example, reports superior activity of fluorobenzyl derivatives compared to unsubstituted analogs (p < 0.01) .
- Mechanistic studies : Use knockout mice or receptor-binding assays to identify off-target effects that may explain discrepancies .
Q. What crystallographic strategies are recommended for resolving the compound's 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DMF/ethanol mixtures. Use SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve electron density maps.
- Twinned data handling : For challenging crystals (e.g., pseudo-merohedral twinning), employ SHELXE for iterative phasing and density modification .
- Validation : Check for hydrogen bonding (e.g., N–H···O interactions) and π-stacking in the pyrido-pyrimidine core to confirm stability .
Methodological Notes
- Data Tables : Include tables comparing substituent effects (e.g., IC50 values for different analogs) and crystallographic parameters (e.g., bond lengths, angles).
- Contradictions : Address outliers in biological data by revisiting synthetic purity (HPLC >98%) or assay conditions (e.g., pH, temperature).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
